Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-11(5-7)6-10/h7H,4-6,10H2,1-3H3 |
InChI Key |
QCEDAVMPPLRVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)CN |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis with Subsequent Functionalization
Azetidine rings can be synthesized via the Gabriel method, which involves cyclization of γ-aminobutyric acid derivatives. For this compound:
- Starting Material : Ethyl 3-aminobut-2-enoate is treated with phthalimide under Mitsunobu conditions to form a phthalimidoyl intermediate.
- Cyclization : Intramolecular nucleophilic displacement forms the azetidine ring, yielding ethyl 1-phthalimidoylazetidine-3-carboxylate.
- Deprotection : Hydrazinolysis removes the phthalimide group, exposing the primary amine.
Optimization Notes :
- Cyclization efficiency improves with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
- Yields range from 45–60% due to competing polymerization side reactions.
Introduction of the Aminomethyl Group
Reductive Amination of Azetidine-3-Carboxylate
The aminomethyl group is introduced via reductive amination:
- Aldehyde Formation : Azetidine-3-carboxylate is oxidized to its corresponding aldehyde using pyridinium chlorochromate (PCC).
- Condensation : Reaction with methylamine in methanol forms an imine intermediate.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding 1-(aminomethyl)azetidine-3-carboxylate.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reducing Agent | NaBH3CN |
| Yield | 68–72% |
Boc Protection of the Carboxylate Group
Esterification with Di-tert-Butyl Dicarbonate
The tert-butyl group is introduced via esterification:
- Base Activation : Azetidine-3-carboxylic acid is deprotonated with triethylamine in dichloromethane.
- Boc Anhydride Addition : Di-tert-butyl dicarbonate (Boc2O) is added stoichiometrically, forming the Boc-protected carboxylate.
- Workup : Aqueous extraction removes excess reagents, and the product is isolated via vacuum distillation.
Critical Parameters :
- Stoichiometry : A 1.2:1 ratio of Boc2O to carboxylic acid ensures complete conversion.
- Side Reactions : Competing N-Boc protection is mitigated by using a bulky base (e.g., DMAP).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow systems are employed for high-risk steps:
- Cyclization : Tubular reactors with precise temperature control (±2°C) minimize side reactions.
- Catalytic Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable efficient imine reduction at 50 bar H2.
Economic Metrics :
- Cost Reduction : Flow synthesis lowers solvent consumption by 40% compared to batch processes.
- Throughput : 5 kg/day production capacity achievable with modular setups.
Analytical and Purification Techniques
Chromatographic Purification
Silica gel chromatography with gradient elution (hexane:ethyl acetate 10:1 to 1:1) resolves Boc-protected intermediates from des-Boc byproducts.
Spectroscopic Characterization
- ¹H NMR : Distinct signals for Boc (δ 1.43 ppm, singlet) and azetidine protons (δ 3.2–3.8 ppm, multiplet).
- IR Spectroscopy : Strong carbonyl stretch at 1740 cm⁻¹ confirms ester formation.
Challenges and Mitigation Strategies
Ring Strain and Reactivity
The azetidine ring’s strain increases susceptibility to ring-opening:
- Mitigation : Use of mild, anhydrous conditions during Boc protection and amination steps.
Regioselectivity in Functionalization
Competing reactions at nitrogen vs. carbon centers are minimized by:
- Steric Hindrance : Bulky reagents favor C-functionalization.
- Temperature Control : Low temperatures (−78°C) suppress nitrogen reactivity.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
-
Azetidine ring : A four-membered nitrogen-containing ring, known for inherent strain but relatively stable under standard conditions.
-
Aminomethyl group (–CH₂NH₂) : Acts as a nucleophile or participates in amine-related reactions.
-
Carboxylate ester (–COO⁻-Boc) : Prone to hydrolysis and esterification.
Nucleophilic Substitution
The aminomethyl group serves as a nucleophile in substitution reactions. For example:
Reagents/Conditions :
Amide Bond Formation
The primary amine (–NH₂) can participate in amide coupling reactions.
-
Mechanism : Reaction with carboxylic acids or their active esters using coupling agents like EDC or HOBt.
-
Application : Useful in peptide synthesis or functionalizing the molecule.
Reagents/Conditions :
-
Coupling agents (e.g., EDC, HOBt), solvents (e.g., DMF).
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.
-
Acidic hydrolysis : Catalyzed by HCl or H₂SO₄.
-
Basic hydrolysis : Saponification with NaOH or KOH.
Reagents/Conditions :
-
Acidic: HCl, H₂O, heat.
-
Basic: NaOH, aqueous ethanol.
Oxidation/Reduction of the Aminomethyl Group
While direct oxidation/reduction of this compound is less documented, similar aminomethyl groups in azetidine derivatives undergo:
-
Oxidation : Conversion to nitro (–NO₂) or carbonyl (–C=O) groups using oxidizing agents like KMnO₄ or DMSO .
-
Reduction : Reduction to amine derivatives (e.g., –CH₂NH₂ → –CH₂NH–R).
Reagents/Conditions :
Azetidine Ring Reactions
The azetidine ring, while stable, can participate in:
-
Ring-opening : Under harsh conditions (e.g., strong acids/bases, high temperatures) to form acyclic derivatives.
-
Electrophilic substitution : Limited reactivity due to ring strain.
Preparation of Derivatives
The compound serves as a precursor for synthesizing bioactive molecules. For example:
-
Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions.
-
Hybrid molecules : Incorporation into peptide or drug candidates.
Industrial Production
-
Esterification : Use of di-tert-butyl dicarbonate (Boc) to protect the azetidine hydroxyl group during synthesis .
-
Optimized conditions : Continuous flow reactors for large-scale production.
Comparison of Reaction Conditions
Scientific Research Applications
Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)azetidine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Physicochemical Properties
| Property | Target Compound | 3-Fluoro Analogue | 2-Methyl-3-Amino Derivative |
|---|---|---|---|
| LogP | ~1.2 (estimated) | ~1.8 | ~0.9 |
| Solubility (mg/mL) | ~10 (DMSO) | ~5 (DMSO) | ~20 (Water) |
| pKa (Amino Group) | ~9.5 | ~9.0 | ~10.2 |
Pharmacological Relevance
- Target Compound : Used in synthesizing kinase inhibitors and GPCR agonists due to its amine’s nucleophilic reactivity .
- Fluorinated Derivatives : Improved metabolic stability makes them candidates for long-acting therapeutics .
Key Research Findings
- Synthetic Utility: The Boc group in tert-butyl 1-(aminomethyl)azetidine-3-carboxylate allows selective deprotection under acidic conditions, enabling sequential functionalization (e.g., coupling with pyrimidine derivatives as in ) .
- Biological Activity : Analogues with electron-withdrawing groups (e.g., fluorine) show enhanced binding affinity to targets like S1P receptors, as demonstrated in .
- Stability: The 2-methyl substituent in tert-butyl 3-amino-2-methylazetidine-1-carboxylate improves thermal stability, with storage recommendations at 2–8°C () .
Q & A
Q. What are common synthetic routes for tert-butyl 1-(aminomethyl)azetidine-3-carboxylate and its derivatives?
The compound is typically synthesized via multi-step protocols involving protective group strategies. For example, tert-butyl carbamate (Boc) groups are introduced to protect amines during reactions. A representative method involves treating intermediates with trifluoroacetic acid (TFA) in dichloromethane (DCM) to deprotect the Boc group, followed by neutralization with NaHCO₃ and extraction with DCM. Purification often employs drying agents like MgSO₄ and vacuum concentration .
Q. Which purification techniques are effective for isolating this compound intermediates?
Common methods include liquid-liquid extraction (e.g., DCM/water), drying with anhydrous MgSO₄, and vacuum concentration. Chromatography (e.g., flash column) may be used for complex mixtures. For example, after TFA-mediated deprotection, neutralization with NaHCO₃ and triple DCM extraction ensure high recovery of the free amine intermediate .
Q. How do structural analogs of this compound influence reactivity in medicinal chemistry?
Substituents like fluorine or methyl groups on the azetidine or piperidine rings can alter electronic and steric properties. For instance, tert-butyl 3-fluoroazetidine-1-carboxylate derivatives exhibit enhanced stability due to fluorine’s electronegativity, impacting binding affinity in drug candidates .
Advanced Research Questions
Q. What analytical methods validate the identity and purity of this compound?
Mass spectrometry (MS) confirms molecular ion peaks, while NMR (¹H/¹³C) elucidates structural integrity. High-performance liquid chromatography (HPLC) assesses purity. For example, intermediates in patent applications were validated via MS and NMR after each synthetic step .
Q. How can researchers resolve contradictions in reaction yields reported for similar compounds?
Variability often arises from differences in reagents (e.g., Pd₂(dba)₃ vs. Pd/C), solvent systems, or temperature. Systematic optimization studies, such as varying catalyst loadings (e.g., BINAP in cross-coupling reactions) or reaction times, can identify critical parameters. Evidence from patent workflows highlights the use of controlled nitrogen atmospheres and reflux conditions to improve reproducibility .
Q. What strategies optimize stereoselectivity in derivatives like tert-butyl 3-fluoroazetidine-1-carboxylate?
Chiral catalysts or enantiomerically pure starting materials are key. For example, tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) was isolated via chiral resolution, demonstrating the role of stereochemistry in biological activity .
Q. How do electronic effects of substituents (e.g., trifluoromethyl) impact biological interactions?
The trifluoromethyl group enhances metabolic stability and protein binding via hydrophobic and dipole interactions. Surface plasmon resonance (SPR) studies on analogs reveal improved target affinity compared to non-fluorinated counterparts .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst ratios. For example, Fe/NH₄Cl reduction systems in ethanol achieve efficient nitro-to-amine conversions .
- Data Interpretation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChI keys) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
